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Get Quote

Core Quantitative Data

The following table provides a consolidated view of Alvespimycin's efficacy across various experimental

models, highlighting its potency in cell-based assays and in vivo studies.

Model System Assay / Effect
Result (IC₅₀ / EC₅₀ /
Dose)

Cell-Free Assay HSP90 Binding (FP-based competition

assay) [1]

62 nM

Cell-Based Assays

ㅤSKBR3 cells (Breast Cancer) Her2 Degradation [1] [2] 8 nM

Hsp70 Induction [1] [2] 4 nM

Cytotoxicity (72 hrs) [2] 24 - 58 nM

ㅤSKOV3 cells (Ovarian Cancer) Her2 Degradation [1] [2] 46 nM

Hsp70 Induction [1] [2] 14 nM
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Model System Assay / Effect
Result (IC₅₀ / EC₅₀ /
Dose)

Cytotoxicity (72 hrs) [2] 122 - 220 nM

ㅤK562 cells (CML, imatinib-
sensitive)

Cytotoxicity (48 hrs, resazurin assay) [3]
[4]

50 nM

ㅤK562-RC cells (CML, imatinib-
resistant)

Cytotoxicity (48 hrs, resazurin assay) [3]
[4]

31 nM

In Vivo Models

ㅤMouse xenograft models Tumor growth inhibition (weekly IV) [5] [6] 5 - 25 mg/kg

Experimental Protocols

For reproducibility, here are the detailed methodologies for key experiments cited in the data above.

1. Fluorescence Polarization (FP) Competition Binding Assay [1] This protocol is used to determine the

IC₅₀ of Alvespimycin for HSP90 in a cell-free system.

Materials: Native human HSP90 protein, BODIPY-labeled geldanamycin analogue (BODIPY-AG) as

a fluorescent probe.
Assay Buffer: 20 mM HEPES-KOH (pH 7.3), 1.0 mM EDTA, 100 mM KCl, 5.0 mM MgCl₂, 0.01% NP-

40, 0.1 mg/mL bovine γ-globulin (BGG), 1.0 mM DTT, and protease inhibitor.
Procedure:

Mix solutions of BODIPY-AG and HSP90 with a serial dilution of Alvespimycin in a 384-well
plate.

Final concentrations: 10 nM BODIPY-AG, 40-60 nM HSP90, and varying concentrations of
Alvespimycin (0.10 nM - 10 µM).

Incubate the plate for 3 hours at 30°C.
Measure fluorescence anisotropy (λEx = 485 nm, λEm = 535 nm).

Data Analysis: Fit the competition curve to a four-parameter logistic function to calculate the IC₅₀

value.

2. Cell-Based Assay for HSP90 Inhibition (e.g., HER2 Degradation/Hsp70 Induction) [1] This protocol

validates target engagement and functional inhibition in whole cells.
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Cell Lines: SKBR3 or SKOV3 (overexpress the HSP90 client protein HER2).

Procedure:
Culture cells and expose them to various concentrations of Alvespimycin for 24-48 hours.

Lyse the cells and prepare protein extracts.
Perform Western Blotting to detect protein levels.

Probe for client proteins like HER2 (expected to decrease) and stress response proteins like
Hsp70 (expected to increase).

Data Analysis: Quantify band intensities to determine the EC₅₀ values for client protein degradation
and Hsp70 induction.

3. Cytotoxicity Assay (MTT or Resazurin) [3] [4] This protocol measures the reduction of metabolic

activity and cell viability.

Cell Lines: Any relevant cancer cell line (e.g., K562 for CML).

Procedure:
Plate cells and treat with a dose range of Alvespimycin for 24, 48, or 72 hours.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reagent to
the wells.

Incubate for a further several hours to allow viable cells to convert the reagent into a colored
(MTT) or fluorescent (resazurin) product.

Measure the absorbance or fluorescence using a plate reader.
Data Analysis: Calculate the percentage of viable cells for each dose and determine the GI₅₀ or IC₅₀

value.

Mechanism of Action and Signaling Pathways

Alvespimycin exerts its anticancer effects by competitively binding to the N-terminal ATP-binding pocket of

HSP90. This inhibits HSP90's chaperone function, leading to the proteasomal degradation of its numerous

oncogenic client proteins. The following diagram illustrates this mechanism and its functional consequences

in a cancer cell.
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Key Client Proteins & Outcomes

Alvespimycin HCl
(17-DMAG)
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Alvespimycin inhibits HSP90, leading to degradation of oncogenic client proteins and multiple anticancer

effects.

In Vivo and Clinical Data
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In Vivo Efficacy: Studies in mouse xenograft models (e.g., TMK-1, ME180, SiHa) demonstrated that

intravenous administration of Alvespimycin at 5-25 mg/kg significantly suppressed tumor growth and
metastasis [1] [5] [6].

Clinical Phase I Trial: A weekly intravenous regimen was tested in patients with advanced solid
cancers. The study established the recommended Phase II dose as 80 mg/m². Dose-limiting

toxicities (e.g., gastrointestinal, liver function changes, ocular) were observed at 106 mg/m².
Pharmacodynamic analysis confirmed target inhibition at 80 mg/m², evidenced by client protein

(CDK4, LCK) depletion in patient blood cells and tumor samples. Clinical activity included a complete
response in castration-resistant prostate cancer and a partial response in melanoma [5].

Conclusion and Research Implications

Alvespimycin hydrochloride is a potent, second-generation HSP90 inhibitor with a well-defined IC₅₀ of

~62 nM. Its strong preclinical profile, demonstrated efficacy in overcoming drug resistance (e.g., in CML),

and established clinical safety data make it a compelling candidate for further research. Its recent

identification in a screen for diabetic kidney disease treatment also suggests potential for therapeutic

repurposing beyond oncology [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Alvespimycin hydrochloride HSP90 inhibition IC50]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b003077#alvespimycin-

hydrochloride-hsp90-inhibition-ic50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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